- Preparation of heterocyclic compounds as modulators of the integrated stress pathway, World Intellectual Property Organization, , ,
Cas no 938066-17-2 (4-iodo-1-(oxan-2-yl)-1H-pyrazole)
938066-17-2 structure
Product Name:4-iodo-1-(oxan-2-yl)-1H-pyrazole
Numero CAS:938066-17-2
MF:C8H11IN2O
MW:278.090214014053
MDL:MFCD19689194
CID:1074777
PubChem ID:16216709
Update Time:2025-05-22
4-iodo-1-(oxan-2-yl)-1H-pyrazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole
- 4-iodo-1-(oxan-2-yl)pyrazole
- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 4-Iodo-1-tetrahydropyran-2-yl-pyrazole
- 4-iodo-1-(oxan-2-yl)-1H-pyrazole
- XOMUJCQTYLHICW-UHFFFAOYSA-N
- BBL103197
- 3745AF
- STL557007
- ST24043801
- 1-(Tetrahydro-2H-pyran-2-yl)-4-iodo-1H-pyrazole
- 4-iodo-1-(tetrahydro-2-H-pyran-2-yl)-1-H-pyrazole
- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyraz
- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (ACI)
- 4-Iodo-1-(tetrahydropyran-2-yl)pyrazole
-
- MDL: MFCD19689194
- Inchi: 1S/C8H11IN2O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4H2
- Chiave InChI: XOMUJCQTYLHICW-UHFFFAOYSA-N
- Sorrisi: IC1=CN(C2CCCCO2)N=C1
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 156
- Superficie polare topologica: 27
4-iodo-1-(oxan-2-yl)-1H-pyrazole Informazioni sulla sicurezza
- Dichiarazione di pericolo: H315-H319-H335
- Condizioni di conservazione:Keep in dark place,Sealed in dry,2-8°C
4-iodo-1-(oxan-2-yl)-1H-pyrazole Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049000259-10g |
4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole |
938066-17-2 | 97% | 10g |
$219.78 | 2023-08-31 | |
| Alichem | A049000259-25g |
4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole |
938066-17-2 | 97% | 25g |
$501.02 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I195947-250mg |
4-iodo-1-(oxan-2-yl)-1H-pyrazole |
938066-17-2 | 95% | 250mg |
¥102.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I195947-1g |
4-iodo-1-(oxan-2-yl)-1H-pyrazole |
938066-17-2 | 95% | 1g |
¥246.90 | 2023-09-02 | |
| Ambeed | A109827-1g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 98% | 1g |
$29.0 | 2025-04-15 | |
| Ambeed | A109827-5g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 98% | 5g |
$83.0 | 2025-04-15 | |
| Ambeed | A109827-25g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 98% | 25g |
$295.0 | 2025-04-15 | |
| Chemenu | CM255890-1g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 95+% | 1g |
$88 | 2021-08-04 | |
| Chemenu | CM255890-5g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 95+% | 5g |
$245 | 2021-08-04 | |
| Chemenu | CM255890-10g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 95+% | 10g |
$420 | 2021-08-04 |
4-iodo-1-(oxan-2-yl)-1H-pyrazole Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ; 2 h, 80 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: Trifluoroacetic acid Solvents: Toluene ; 1 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Riferimento
- Preparation of pyrazolyl-3,4-dihydroquinolin-2-one as aldosterone synthase inhibitors useful in therapy, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 24 h, rt
Riferimento
- Indium-Mediated Synthesis of Heterobiaryls, Journal of Organic Chemistry, 2007, 72(9), 3589-3591
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; rt
Riferimento
- Piperidine and piperazine derivatives as 20-HETE formation inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethyl acetate ; 1 h, 90 °C
Riferimento
- Structure-based design, synthesis and biological evaluation of diphenylmethylamine derivatives as novel Akt1 inhibitors, European Journal of Medicinal Chemistry, 2014, 73, 167-176
Metodo di produzione 6
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetonitrile ; rt; 16 h, 85 °C
Riferimento
- Preparation of the phthalazine derivatives as pyruvate kinase modulators, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ; 12 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium hydride ; neutralized, rt
1.2 Reagents: Sodium hydride ; neutralized, rt
Riferimento
- Preparation of N-unsubstituted-4-formylpyrazole, China, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Catalysts: Trifluoroacetic acid Solvents: Toluene ; 95 °C
Riferimento
- Functionalized pyrazoles as agents in C-C cross coupling reactions, Zeitschrift fuer Naturforschung, 2014, 69(1), 83-97
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Toluene ; 10 min, 60 °C; 60 °C → rt
Riferimento
- Pyrazole derivatives useful as inhibitors of FAAH and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetonitrile ; 3 h, rt → reflux
Riferimento
- 1,1'-Bis(pyrazol-4-yl)ferrocenes: Potential Clip Ligands and Their Supramolecular Structures, European Journal of Inorganic Chemistry, 2017, 2017(2), 446-453
Metodo di produzione 11
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 2 h, rt
Riferimento
- Preparation of naphthyridine compounds as inhibitors of HPK1 useful for treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C
Riferimento
- Preparation of pyrazolyl sulfonylureas as NLRP3 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C
Riferimento
- Preparation of sulfonylureas and sulfonylthioureas as NLRP3 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C
Riferimento
- Preparation of novel sulfonamide carboxamide compounds as NLRP3 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran
Riferimento
- Methodology Towards the Synthesis of Imidazole Containing Biologically Active Molecules, 1993, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Catalysts: Methanesulfonic acid Solvents: Tetrahydrofuran ; 20 min, rt → 40 °C
1.2 Solvents: Tetrahydrofuran ; 60 min, 40 °C; 2.5 h, 40 °C
1.2 Solvents: Tetrahydrofuran ; 60 min, 40 °C; 2.5 h, 40 °C
Riferimento
- Process for the manufacture of 1,4-disubstituted pyridazine compounds, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
Riferimento
- Preparation of phthalazine derivatives as pyruvate kinase modulators, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
Riferimento
- Preparation of pyrazolo-pyridine-containing sulfonylurea derivatives as inhibitors of NLRP3 and interleukin-1 activity useful in treatment and prevention of diseases, World Intellectual Property Organization, , ,
4-iodo-1-(oxan-2-yl)-1H-pyrazole Raw materials
- 5-[1-(4-Fluorophenyl)-4-iodo-1H-pyrazol-3-yl]-α,α-dimethyl-2-pyridinemethanol
- 4-Iodopyrazole
- 2H-Pyran,tetrahydro-2-(phenylsulfonyl)-
- 3,4-Dihydro-2H-pyran
4-iodo-1-(oxan-2-yl)-1H-pyrazole Preparation Products
4-iodo-1-(oxan-2-yl)-1H-pyrazole Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:938066-17-2)4-iodo-1-(oxan-2-yl)-1H-pyrazole
Numero d'ordine:A859630
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:19
Prezzo ($):241.0
Email:sales@amadischem.com
4-iodo-1-(oxan-2-yl)-1H-pyrazole Letteratura correlata
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:938066-17-2)4-iodo-1-(oxan-2-yl)-1H-pyrazole
Purezza:99%
Quantità:25g
Prezzo ($):241.0